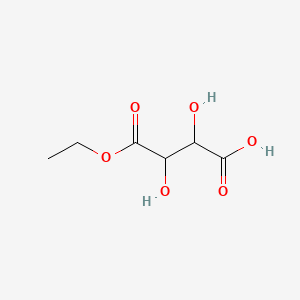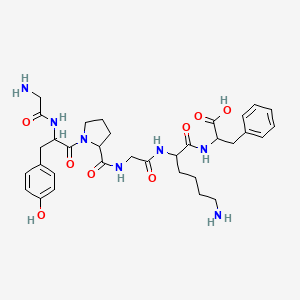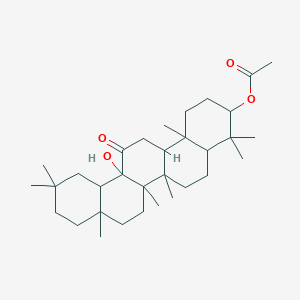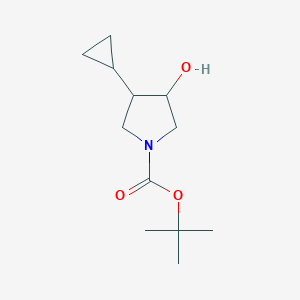
Tert-butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl-3-Cyclopropyl-4-hydroxypyrrolidin-1-carboxylat ist eine chemische Verbindung mit einer einzigartigen Struktur, die eine Cyclopropylgruppe und einen Hydroxypyrrolidinring umfasst. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivität und ihrer Rolle als Zwischenprodukt bei der Synthese komplexerer Moleküle in verschiedenen Forschungsbereichen von Interesse.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tert-butyl-3-Cyclopropyl-4-hydroxypyrrolidin-1-carboxylat beinhaltet typischerweise die Reaktion von Cyclopropylamin mit Tert-butyl-4-oxopiperidin-1-carboxylat unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Tetrahydrofuran (THF) bei einer kontrollierten Temperatur durchgeführt. Das Produkt wird dann mit Standardtechniken wie Säulenchromatographie gereinigt.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion von Tert-butyl-3-Cyclopropyl-4-hydroxypyrrolidin-1-carboxylat skalierbarere Methoden umfassen, einschließlich der kontinuierlichen Fließsynthese. Dieser Ansatz ermöglicht eine bessere Kontrolle der Reaktionsbedingungen und kann zu höheren Ausbeuten und Reinheiten des Endprodukts führen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of cyclopropylamine with tert-butyl 4-oxopiperidine-1-carboxylate under specific conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, including continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tert-butyl-3-Cyclopropyl-4-hydroxypyrrolidin-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.
Reduktion: Die Verbindung kann zu verschiedenen Derivaten reduziert werden.
Substitution: Die Tert-butylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Verschiedene Nukleophile können je nach gewünschtem Produkt für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Ketone oder Aldehyde ergeben, während Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Tert-butyl-3-Cyclopropyl-4-hydroxypyrrolidin-1-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Auswirkungen auf verschiedene Enzyme und Rezeptoren.
Medizin: Es werden Forschungen durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Baustein bei der Synthese von Arzneimitteln verwendet.
Wirkmechanismus
Der Wirkmechanismus von Tert-butyl-3-Cyclopropyl-4-hydroxypyrrolidin-1-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Hydroxylgruppe und der Cyclopropylring spielen eine entscheidende Rolle bei seiner Bindung an Enzyme und Rezeptoren. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Wege hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of tert-butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the cyclopropyl ring play crucial roles in its binding to enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Tert-butyl-3-Allyl-4-hydroxypiperidin-1-carboxylat
- Tert-butyl-3-Hydroxypyrrolidin-1-carboxylat
- Tert-butyl-3-Cyano-3-cyclopropyl-2-oxopyrrolidin-4-carboxylat
Einzigartigkeit
Tert-butyl-3-Cyclopropyl-4-hydroxypyrrolidin-1-carboxylat ist aufgrund des Vorhandenseins der Cyclopropylgruppe einzigartig, die unterschiedliche sterische und elektronische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Untersuchung von Struktur-Aktivitäts-Beziehungen und für die Entwicklung neuer Therapeutika.
Eigenschaften
Molekularformel |
C12H21NO3 |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
tert-butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-9(8-4-5-8)10(14)7-13/h8-10,14H,4-7H2,1-3H3 |
InChI-Schlüssel |
GBPAFGLZEYEDNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


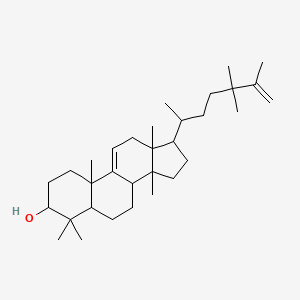
![2-{3-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid](/img/structure/B12318705.png)
![[2,4-Dihydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]-(4-hydroxyphenyl)methanone](/img/structure/B12318706.png)
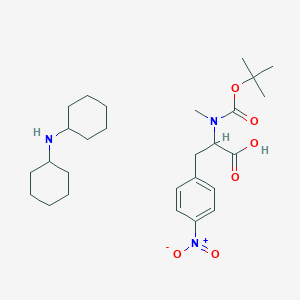
![15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicos-19-ene-19-carboxamide](/img/structure/B12318708.png)
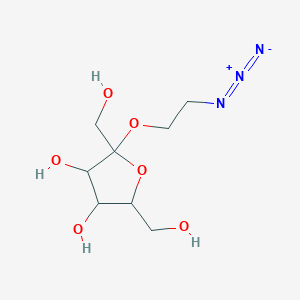

![Methyl 7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12318723.png)

![N-[1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide](/img/structure/B12318749.png)
